molecular formula C14H19N3O3S B2554792 4-Amino-6,7-dimethoxy-3-(3-methoxypropyl)quinazoline-2-thione CAS No. 477848-74-1

4-Amino-6,7-dimethoxy-3-(3-methoxypropyl)quinazoline-2-thione

Cat. No. B2554792
CAS RN: 477848-74-1
M. Wt: 309.38
InChI Key: KTXDNRXUDNGYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6,7-dimethoxy-3-(3-methoxypropyl)quinazoline-2-thione, also known as ADMQT, is a quinazoline derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Scientific Research Applications

Introduction to Quinazoline Derivatives
Quinazoline derivatives, including compounds like 4-Amino-6,7-dimethoxy-3-(3-methoxypropyl)quinazoline-2-thione, play a crucial role in medicinal chemistry due to their wide range of biological properties. These compounds are part of the quinazoline and quinazolinone class, which are heterocyclic compounds found in over 200 naturally occurring alkaloids. The structural stability and versatility of quinazoline derivatives allow for the synthesis of novel compounds with potential as medicinal agents. Their applications span across various therapeutic areas including anticancer, antibacterial, anti-inflammatory, and more (Tiwary et al., 2016).

Anticancer Applications
Quinazoline derivatives have been extensively studied for their anticancer properties. They are known to inhibit the epidermal growth factor receptor (EGFR), which plays a significant role in the proliferation of cancer cells. Over the years, a plethora of quinazoline compounds have been synthesized and evaluated for their effectiveness against various types of cancer. Recent patents and research highlight the development of novel quinazoline compounds as potent anticancer agents, demonstrating significant activity against different cancer targets (Ravez et al., 2015).

Antimicrobial and Anti-inflammatory Properties
Beyond their anticancer potential, quinazoline derivatives exhibit a broad spectrum of antimicrobial and anti-inflammatory activities. These compounds have been shown to possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The diversity of biological activities associated with quinazoline derivatives is attributed to their ability to be structurally modified, allowing for the targeting of specific biochemical pathways (Shang et al., 2018).

Optoelectronic Applications
Interestingly, quinazoline derivatives also find applications in the field of optoelectronics. Research into the synthesis and application of quinazoline derivatives for electronic devices has revealed their potential in luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for the creation of novel optoelectronic materials, demonstrating the versatile nature of quinazoline derivatives beyond pharmaceutical applications (Lipunova et al., 2018).

properties

IUPAC Name

4-amino-6,7-dimethoxy-3-(3-methoxypropyl)quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-18-6-4-5-17-13(15)9-7-11(19-2)12(20-3)8-10(9)16-14(17)21/h7-8H,4-6,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHWTFVYIDPKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=C2C=C(C(=CC2=NC1=S)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6,7-dimethoxy-3-(3-methoxypropyl)quinazoline-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.